Tetrahydro-2H-thiopyran-4-ol

Description

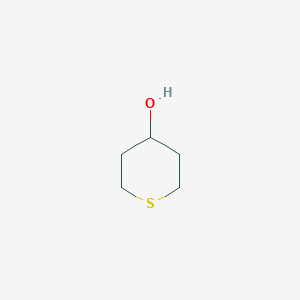

Structure

3D Structure

Properties

IUPAC Name |

thian-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c6-5-1-3-7-4-2-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODQQARABJQLIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341863 | |

| Record name | Tetrahydro-2H-thiopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29683-23-6 | |

| Record name | Tetrahydro-2H-thiopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAHYDRO-2H-THIOPYRAN-4-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tetrahydro-2H-thiopyran-4-ol: A Comprehensive Technical Guide

CAS Number: 29683-23-6

This technical guide provides an in-depth overview of Tetrahydro-2H-thiopyran-4-ol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, safety and handling protocols, a detailed experimental protocol for its synthesis, and an exploration of its potential biological significance.

Chemical and Physical Properties

Tetrahydro-2H-thiopyran-4-ol, also known as 4-hydroxythiane, is a white solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference(s) |

| CAS Number | 29683-23-6 | [2][3][4] |

| Molecular Formula | C5H10OS | [1][2] |

| Molecular Weight | 118.20 g/mol | [1][5] |

| Appearance | White solid | [1] |

| Melting Point | 49.5 - 51.5 °C | [1] |

| Boiling Point | 70 °C @ 0.05 mmHg | [6] |

| Density | 1.148 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 14.56 ± 0.20 (Predicted) | [6] |

| Flash Point | >230 °F (>110 °C) | [6] |

Safety and Handling

Tetrahydro-2H-thiopyran-4-ol is classified as harmful and requires careful handling in a laboratory setting. It is harmful if swallowed, inhaled, or absorbed through the skin and causes eye, skin, and respiratory tract irritation.[1][7]

GHS Hazard Statements: [5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

First Aid Measures: [1]

-

Eyes: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

-

Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration.

Experimental Protocols

Synthesis of Tetrahydro-2H-thiopyran-4-ol

The synthesis of Tetrahydro-2H-thiopyran-4-ol is most commonly achieved through the reduction of its corresponding ketone, tetrahydro-4H-thiopyran-4-one. The following protocol details a standard laboratory procedure using sodium borohydride as the reducing agent.

Reaction Scheme:

Figure 1: Reduction of tetrahydro-4H-thiopyran-4-one.

Materials:

-

Tetrahydro-4H-thiopyran-4-one

-

Anhydrous Methanol

-

Sodium borohydride (NaBH₄)

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure: [1]

-

Dissolve Tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous methanol (to make a 0.2 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude alcohol.

-

Purify the product by flash column chromatography on silica gel.

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for Tetrahydro-2H-thiopyran-4-ol are not extensively documented, derivatives of the tetrahydrothiopyran scaffold have shown significant biological activities, particularly as antimicrobial and anti-parasitic agents.

One proposed mechanism of action for certain 2,6-diaryl-4H-tetrahydro-thiopyran-4-one derivatives against kinetoplastid parasites (e.g., Trypanosoma, Leishmania) involves a prodrug strategy. In this model, the less toxic tetrahydrothiopyranone derivative is metabolized within the parasite, leading to the regeneration of a toxic diarylideneacetone. This reactive species can then interact with the parasite's unique trypanothione reductase system, leading to oxidative stress and cell death.

Figure 2: Proposed prodrug activation pathway.

This proposed pathway highlights the potential of the tetrahydrothiopyran scaffold as a template for the development of novel therapeutics. The core structure can be modified to tune the compound's properties, such as its metabolic stability and target specificity. Further research into the biological activities of Tetrahydro-2H-thiopyran-4-ol and its derivatives is warranted to explore its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to Tetrahydro-2H-thiopyran-4-ol: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-thiopyran-4-ol, a heterocyclic organic compound, is a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including the thiopyran ring, offer opportunities for the synthesis of diverse derivatives with a range of biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and known biological relevance of Tetrahydro-2H-thiopyran-4-ol and its derivatives, with a focus on applications in drug development.

Physicochemical Properties

The fundamental physical and chemical properties of Tetrahydro-2H-thiopyran-4-ol are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physical and Chemical Properties of Tetrahydro-2H-thiopyran-4-ol

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀OS | [1] |

| Molecular Weight | 118.20 g/mol | [1] |

| CAS Number | 29683-23-6 | [1] |

| Appearance | White solid | [2] |

| Melting Point | 49.5 - 51.5 °C | [2] |

| Boiling Point | 70 °C at 0.05 mmHg | [3][4] |

| Density (predicted) | 1.148 g/cm³ | [3] |

| Solubility | Soluble in water, ethanol, DMSO, and acetone. | Inferred from common laboratory practices. |

| pKa (predicted) | 14.93 ± 0.20 | [4] |

Table 2: Spectroscopic Data Summary

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to protons on the thiopyran ring and the hydroxyl group. | [5] |

| ¹³C NMR | Signals for the five carbon atoms of the thiopyran ring. | [5] |

| FT-IR | Characteristic absorption bands for O-H (alcohol) and C-S (thioether) functional groups. | [1] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | [1] |

Experimental Protocols

Synthesis of Tetrahydro-2H-thiopyran-4-ol

A common and efficient method for the synthesis of Tetrahydro-2H-thiopyran-4-ol is the reduction of its corresponding ketone, Tetrahydro-4H-thiopyran-4-one.

Reaction Scheme:

A plausible reaction scheme for the synthesis of Tetrahydro-2H-thiopyran-4-ol.

Materials:

-

Tetrahydro-4H-thiopyran-4-one

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve Tetrahydro-4H-thiopyran-4-one in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude Tetrahydro-2H-thiopyran-4-ol can be purified by column chromatography on silica gel.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR:

-

Prepare a sample by dissolving 5-10 mg of Tetrahydro-2H-thiopyran-4-ol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a 30-degree pulse angle, and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

-

Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Ensure the FT-IR spectrometer is properly calibrated and a background spectrum has been collected.

-

Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

-

For a KBr pellet, mix a small amount of the solid sample with dry KBr powder and press into a transparent disk.

-

For a thin film, dissolve a small amount of the sample in a volatile solvent, apply the solution to a salt plate, and allow the solvent to evaporate.

-

Place the sample in the spectrometer's sample holder and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Biological Relevance and Drug Development Applications

While Tetrahydro-2H-thiopyran-4-ol itself has limited reported biological activity, its derivatives are of significant interest in drug discovery, particularly in the development of antimicrobial and anticancer agents.

Antimicrobial Activity

Derivatives of the thiopyran scaffold have demonstrated promising antibacterial and antifungal properties. The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes.

Proposed mechanism of action for antimicrobial thiopyran derivatives.

One proposed mechanism involves the inhibition of the FtsZ protein, which is a key component of the bacterial cytoskeleton and is essential for cell division.[4] By binding to FtsZ, these thiopyran derivatives can inhibit its polymerization, leading to a disruption of cell division and ultimately to a bacteriostatic or bactericidal effect.[4]

Anticancer Activity

Certain pyran and thiopyran derivatives have been investigated for their potential as anticancer agents. One of the key targets identified for these compounds is Cyclin-Dependent Kinase 2 (CDK2).

Inhibition of CDK2 signaling by pyran/thiopyran derivatives.

CDK2 is a crucial regulator of the cell cycle, particularly the transition from the G1 to the S phase.[6] Dysregulation of CDK2 activity is a hallmark of many cancers. Pyran derivatives have been shown to inhibit CDK2, thereby arresting the cell cycle and inhibiting the proliferation of cancer cells.[6] This inhibition can ultimately lead to the induction of apoptosis (programmed cell death) in cancerous cells.

Conclusion

Tetrahydro-2H-thiopyran-4-ol is a versatile chemical entity with well-defined physical and chemical properties. Its synthesis from readily available starting materials and the potential for derivatization make it an attractive scaffold for medicinal chemists. The demonstrated antimicrobial and anticancer activities of its derivatives highlight the potential of the thiopyran core in the development of novel therapeutics. Further research into the synthesis of new derivatives and the elucidation of their precise mechanisms of action will be crucial for realizing the full therapeutic potential of this compound class.

References

- 1. Tetrahydro-2H-thiopyran-4-ol | C5H10OS | CID 576296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of Tetrahydro-2H-thiopyran-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for Tetrahydro-2H-thiopyran-4-ol (CAS No: 29683-23-6), a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] This document outlines the key spectral characteristics, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Compound Overview

-

Compound Name: Tetrahydro-2H-thiopyran-4-ol[3]

-

Synonyms: Thian-4-ol, Tetrahydrothiopyran-4-ol[3]

-

Molecular Formula: C₅H₁₀OS[3]

-

Molecular Weight: 118.20 g/mol [3]

-

Structure:

Spectral Data Presentation

The following sections summarize the quantitative spectral data for Tetrahydro-2H-thiopyran-4-ol.

¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of hydrogen nuclei.[4][5] The data presented here provides insights into the proton environments within the Tetrahydro-2H-thiopyran-4-ol molecule.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.8 - 3.9 | m | 1H | H-4 (CH-OH) |

| ~2.8 - 2.9 | m | 2H | H-2e, H-6e (axial) |

| ~2.6 - 2.7 | m | 2H | H-2a, H-6a (equatorial) |

| ~2.0 - 2.1 | m | 2H | H-3e, H-5e (axial) |

| ~1.7 - 1.8 | m | 2H | H-3a, H-5a (equatorial) |

| Variable | br s | 1H | -OH |

Data is interpreted from representative spectra and may vary slightly based on solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.[6]

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~68.5 | C-4 (CH-OH) |

| ~36.0 | C-3, C-5 |

| ~28.0 | C-2, C-6 |

Source: K. Ramalingam, K. O. Berlin J. Org. Chem. 44, 471(1979) as cited in PubChem.[3]

FTIR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.[7][8]

Table 3: FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300-3400 | Strong, Broad | O-H stretch (alcohol) |

| ~2920-2950 | Medium | C-H stretch (aliphatic) |

| ~1450 | Medium | C-H bend (scissoring) |

| ~1050-1150 | Strong | C-O stretch (secondary alcohol) |

| ~650-750 | Weak-Medium | C-S stretch |

Data is characteristic for this compound class and based on spectra available in public databases.[3][9]

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[10][11][12]

Table 4: GC-MS Spectral Data

| m/z | Relative Intensity | Assignment |

|---|---|---|

| 118 | High | [M]⁺ (Molecular Ion) |

| 85 | High | [M - SH]⁺ |

| 57 | High | [C₄H₉]⁺ or fragment |

Source: NIST Mass Spectrometry Data Center as cited in PubChem.[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.[13]

Materials:

-

Tetrahydro-2H-thiopyran-4-ol sample (~10 mg)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) (~0.7 mL)[13][14]

-

5 mm NMR tube

-

Pasteur pipette

-

NMR Spectrometer (e.g., 300-600 MHz)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of the Tetrahydro-2H-thiopyran-4-ol sample and transfer it into a clean, dry 5 mm NMR tube.[13]

-

Dissolution: Using a Pasteur pipette, add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the NMR tube. The solvent height should be around 4.5-5 cm.[13]

-

Homogenization: Cap the NMR tube and gently agitate it to ensure the sample is completely dissolved. Avoid contact between the solvent and the cap to prevent contamination.[13]

-

Instrument Setup: Insert the NMR tube into a spinner and place it into the NMR spectrometer's magnet.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate the peaks in the ¹H spectrum to determine the relative number of protons.[13]

Objective: To identify the functional groups present in the molecule.[15][16]

Materials:

-

Tetrahydro-2H-thiopyran-4-ol sample

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.[8][16]

-

Sample Application (Solid): Place a small amount of the solid Tetrahydro-2H-thiopyran-4-ol sample directly onto the ATR crystal using a clean spatula.[16]

-

Pressure Application: Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.[16]

-

Sample Spectrum Acquisition: Collect the sample spectrum. The instrument will co-add multiple scans (e.g., 16-64) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[16]

-

Data Analysis: The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Cleaning: After analysis, retract the press arm, remove the sample, and clean the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent like isopropanol.

Objective: To determine the molecular weight and fragmentation pattern of the compound.[11][17]

Materials:

-

Tetrahydro-2H-thiopyran-4-ol sample

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent.

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, then ramp up to 250°C at a rate of 10-20°C/min.

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

-

Set the MS parameters. For Electron Ionization (EI), the standard electron energy is 70 eV. Set the mass analyzer to scan a suitable m/z range (e.g., 40-400 amu).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.

-

Separation and Ionization: The sample is vaporized and carried by an inert gas through the GC column, where components are separated. As the compound elutes from the column, it enters the MS ion source, where it is bombarded by electrons, causing ionization and fragmentation.[11][12]

-

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[10][12]

-

Detection and Data Analysis: A detector measures the abundance of ions at each m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z. Identify the molecular ion peak ([M]⁺) to confirm the molecular weight and analyze the major fragment ions to gain structural information.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of an organic compound like Tetrahydro-2H-thiopyran-4-ol.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Tetrahydro-2H-thiopyran-4-ol | C5H10OS | CID 576296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mse.washington.edu [mse.washington.edu]

- 9. spectrabase.com [spectrabase.com]

- 10. fiveable.me [fiveable.me]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 14. azolifesciences.com [azolifesciences.com]

- 15. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 17. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the 1H and 13C NMR Spectra of Tetrahydro-2H-thiopyran-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of Tetrahydro-2H-thiopyran-4-ol (also known as thian-4-ol). This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering detailed spectral data, experimental protocols, and a logical framework for spectral interpretation.

Introduction

Tetrahydro-2H-thiopyran-4-ol is a heterocyclic organic compound with a six-membered ring containing a sulfur atom and a hydroxyl group. Its structural elucidation is fundamental for its application in various chemical syntheses and pharmaceutical research. NMR spectroscopy is a powerful analytical technique for determining the molecular structure of such compounds. This guide presents a detailed examination of its 1H and 13C NMR spectra.

Experimental Protocols

The acquisition of high-quality 1H and 13C NMR spectra is crucial for accurate structural analysis. Below are detailed methodologies for conducting these experiments.

Sample Preparation

A standard protocol for preparing a sample of Tetrahydro-2H-thiopyran-4-ol for NMR analysis is as follows:

-

Sample Weighing: Accurately weigh 5-10 mg of the purified compound for 1H NMR and 20-50 mg for 13C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl3) is a common choice.

-

Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

NMR Spectrometer and Parameters

The following are typical instrument parameters for acquiring 1H and 13C NMR spectra. Instrument-specific parameters may require optimization.

1H NMR Spectroscopy:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Spectral Width: 0-15 ppm.

13C NMR Spectroscopy:

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096, due to the low natural abundance of 13C.

-

Spectral Width: 0-220 ppm.

Data Presentation: 1H and 13C NMR Spectral Data

The following tables summarize the quantitative 1H and 13C NMR spectral data for Tetrahydro-2H-thiopyran-4-ol.

Table 1: 1H NMR Spectral Data of Tetrahydro-2H-thiopyran-4-ol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~3.80 | m | 1H | - | H-4 |

| ~2.85 | m | 2H | - | H-2e, H-6e |

| ~2.60 | m | 2H | - | H-2a, H-6a |

| ~2.00 | m | 2H | - | H-3e, H-5e |

| ~1.70 | m | 2H | - | H-3a, H-5a |

| Variable | br s | 1H | - | OH |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The assignments are based on typical chemical shift ranges and expected splitting patterns for a chair conformation.

Table 2: 13C NMR Spectral Data of Tetrahydro-2H-thiopyran-4-ol

| Chemical Shift (δ, ppm) | Assignment |

| 67.8 | C-4 |

| 35.8 | C-3, C-5 |

| 28.9 | C-2, C-6 |

Source: The 13C NMR data is based on the publication by K. Ramalingam and K. D. Berlin in the Journal of Organic Chemistry (1979), 44(3), 471-477.

Visualization of Logical Relationships

The following diagrams illustrate the logical workflow for NMR spectral analysis and the structural assignment of Tetrahydro-2H-thiopyran-4-ol.

Conclusion

This technical guide has provided a detailed overview of the 1H and 13C NMR spectra of Tetrahydro-2H-thiopyran-4-ol. The tabulated spectral data, coupled with the outlined experimental protocols and logical diagrams, offer a comprehensive resource for the structural characterization of this compound. This information is intended to support the work of researchers and professionals in the fields of chemistry and drug development, facilitating the unambiguous identification and utilization of this important heterocyclic molecule.

An In-depth Technical Guide to the Infrared and Mass Spectrometry of Tetrahydro-2H-thiopyran-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Tetrahydro-2H-thiopyran-4-ol using Infrared (IR) Spectroscopy and Mass Spectrometry (MS). It offers a detailed examination of the spectral data, outlines experimental protocols, and presents a logical framework for the interpretation of the results, aiding in the structural elucidation and characterization of this heterocyclic compound.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Tetrahydro-2H-thiopyran-4-ol reveals key vibrational frequencies that correspond to its distinct structural features, notably the hydroxyl group and the thioether linkage within the saturated heterocyclic ring.

IR Spectral Data

While a complete peak list is proprietary to spectral databases, the characteristic absorption bands for Tetrahydro-2H-thiopyran-4-ol are well-established based on the functional groups present. The table below summarizes the expected IR absorption regions.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| ~3400-3200 | O-H | Stretching | Strong, Broad |

| ~2950-2850 | C-H | Stretching | Strong |

| ~1450-1400 | C-H | Bending | Medium |

| ~1100-1000 | C-O | Stretching | Medium |

| ~700-600 | C-S | Stretching | Weak to Medium |

Interpretation of the IR Spectrum

The IR spectrum of Tetrahydro-2H-thiopyran-4-ol is dominated by a strong and broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadness of this peak is indicative of intermolecular hydrogen bonding.

The presence of the saturated six-membered ring is confirmed by the strong C-H stretching vibrations observed between 2950 and 2850 cm⁻¹ and the C-H bending vibrations around 1450-1400 cm⁻¹. The C-O stretching vibration of the secondary alcohol typically appears in the 1100-1000 cm⁻¹ region. The C-S stretching vibration is generally weak and falls in the fingerprint region, between 700 and 600 cm⁻¹.

Mass Spectrometric Analysis

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its structure. Electron ionization (EI) is a common technique used to generate the mass spectrum of organic molecules.

Mass Spectral Data

The mass spectrum of Tetrahydro-2H-thiopyran-4-ol shows a molecular ion peak (M⁺) and several characteristic fragment ions. The most significant peaks are summarized in the table below.[1]

| m/z | Ion | Relative Intensity |

| 118 | [C₅H₁₀OS]⁺ (Molecular Ion) | High |

| 85 | [M - SH]⁺ | Moderate |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | High |

Fragmentation Pattern

The fragmentation of Tetrahydro-2H-thiopyran-4-ol in a mass spectrometer is proposed to follow several key pathways, initiated by the ionization of the molecule. The molecular ion (m/z 118) can undergo fragmentation through alpha-cleavage, dehydration, and ring-opening reactions.

A prominent fragmentation pathway involves the loss of a sulfhydryl radical (•SH), leading to the formation of a fragment ion at m/z 85. Another significant fragmentation pathway for cyclic alcohols is the formation of a stable cation at m/z 57. This can arise from various ring cleavage and rearrangement processes.

Experimental Protocols

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid Tetrahydro-2H-thiopyran-4-ol.

Methodology: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory.

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Scan: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of neat Tetrahydro-2H-thiopyran-4-ol onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.

-

Data Processing: The acquired interferogram is Fourier transformed to produce the infrared spectrum. Perform a baseline correction if necessary.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Mass Spectrometry

Objective: To obtain the electron ionization mass spectrum of Tetrahydro-2H-thiopyran-4-ol.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of Tetrahydro-2H-thiopyran-4-ol in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC Conditions:

-

Injector: Split/splitless injector, typically operated at a temperature of 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Oven Program: A temperature program that allows for the separation of the analyte from the solvent and any impurities. A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 250°C.

-

-

MS Conditions:

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Source Temperature: Typically 230°C.

-

Transfer Line Temperature: Typically 280°C.

-

-

Data Acquisition and Analysis: Inject the sample into the GC. The mass spectrometer will record the mass spectra of the eluting compounds. The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to Tetrahydro-2H-thiopyran-4-ol are then analyzed.

Visualizations

Caption: Experimental workflows for IR and Mass Spectrometry analysis.

Caption: Proposed fragmentation pathway of Tetrahydro-2H-thiopyran-4-ol.

References

Crystal Structure of Tetrahydro-2H-thiopyran-4-ol and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Tetrahydro-2H-thiopyran-4-ol and its derivatives. It includes a summary of crystallographic data, detailed experimental protocols for synthesis and crystallization, and an exploration of the biological significance of this class of compounds, particularly focusing on their emerging role in cancer therapy through the modulation of the NF-κB signaling pathway.

Introduction

Tetrahydro-2H-thiopyran-4-ol and its analogues are sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry. The thiane ring is a key structural motif in a variety of biologically active molecules. The introduction of a hydroxyl group at the 4-position provides a site for further functionalization and influences the molecule's polarity and hydrogen bonding capabilities, which are critical for its interaction with biological targets. Understanding the precise three-dimensional arrangement of atoms in these molecules through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.

This guide summarizes the available crystallographic data for the parent compound and a representative derivative, provides detailed experimental procedures for their preparation, and discusses a key signaling pathway through which a thiopyran derivative has been shown to exert its anticancer effects.

Crystal Structure Analysis

The crystal structures of Tetrahydro-2H-thiopyran-4-ol and one of its derivatives have been determined by single-crystal X-ray diffraction, providing valuable insights into their conformational preferences and intermolecular interactions.

Crystal Structure of Tetrahydro-2H-thiopyran-4-ol

The crystal structure of Tetrahydro-2H-thiopyran-4-ol has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 258422 . The crystallographic data reveals a chair conformation for the thiopyran ring, which is the most stable conformation for six-membered saturated rings. The hydroxyl group can exist in either an axial or equatorial position, with the equatorial position generally being more thermodynamically stable.

Table 1: Crystallographic Data for Tetrahydro-2H-thiopyran-4-ol (CCDC 258422)

| Parameter | Value |

| Chemical Formula | C₅H₁₀OS |

| Formula Weight | 118.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not publicly available |

| b (Å) | Data not publicly available |

| c (Å) | Data not publicly available |

| α (°) | 90 |

| β (°) | Data not publicly available |

| γ (°) | 90 |

| Volume (ų) | Data not publicly available |

| Z | 4 |

| Density (calculated) (g/cm³) | Data not publicly available |

| R-factor | Data not publicly available |

Note: Detailed unit cell parameters and bond lengths/angles for CCDC 258422 are not publicly available without a subscription to the CCDC database. The data presented here is based on the information available in the public domain.

Table 2: Selected Bond Lengths and Angles for Tetrahydro-2H-thiopyran-4-ol (Representative Data)

| Bond/Angle | Length (Å) / Angle (°) |

| S1 - C2 | ~1.82 |

| S1 - C6 | ~1.82 |

| C4 - O1 | ~1.43 |

| C2 - S1 - C6 | ~97.0 |

| C3 - C4 - C5 | ~110.0 |

Note: The bond lengths and angles are representative values for a typical thiopyranol ring and are included for illustrative purposes.

Crystal Structure of 4-(3,5-dimethylphenyl)tetrahydrothiopyran-4-ol

A study by Haridas et al. reported the synthesis and single-crystal X-ray diffraction analysis of 4-(3,5-dimethylphenyl)tetrahydrothiopyran-4-ol, a derivative of the parent compound.[1] The analysis confirmed that the aryl group is located in a pseudo-equatorial position, and the heterocyclic ring is slightly flattened near the sulfur atom.

Table 3: Crystallographic Data for 4-(3,5-dimethylphenyl)tetrahydrothiopyran-4-ol [1]

| Parameter | Value |

| Chemical Formula | C₁₃H₁₈OS |

| Formula Weight | 222.35 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 9.729(10) |

| b (Å) | 12.846(2) |

| c (Å) | 9.970(10) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1245.1(3) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.186 |

Experimental Protocols

Synthesis of Tetrahydro-4H-thiopyran-4-one (Precursor)

A common precursor for the synthesis of Tetrahydro-2H-thiopyran-4-ol is Tetrahydro-4H-thiopyran-4-one. A reliable method for its synthesis involves a Dieckmann condensation followed by decarboxylation.

Experimental Workflow for the Synthesis of Tetrahydro-4H-thiopyran-4-one

Procedure:

-

Step 1: Synthesis of Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate. To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of dimethyl 3,3'-thiodipropionate in anhydrous THF is added dropwise at room temperature. The reaction mixture is then heated to reflux for 1-2 hours. After cooling, the reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed, dried, and concentrated to yield the crude β-keto ester.

-

Step 2: Synthesis of Tetrahydro-4H-thiopyran-4-one. The crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate is refluxed in 10% aqueous sulfuric acid. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the product is extracted with an organic solvent. The organic extracts are combined, washed, dried, and concentrated. The crude product can be purified by vacuum distillation or recrystallization.

Synthesis of Tetrahydro-2H-thiopyran-4-ol

The target compound, Tetrahydro-2H-thiopyran-4-ol, can be synthesized by the reduction of Tetrahydro-4H-thiopyran-4-one.

Experimental Workflow for the Synthesis of Tetrahydro-2H-thiopyran-4-ol

Procedure:

-

Reduction of Tetrahydro-4H-thiopyran-4-one. Tetrahydro-4H-thiopyran-4-one is dissolved in methanol and cooled to 0 °C in an ice bath. Sodium borohydride is added portion-wise, and the reaction mixture is stirred while allowing it to warm to room temperature. The reaction is monitored by TLC.

-

Work-up. Upon completion, the reaction is quenched by the addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification. The crude product is purified by column chromatography on silica gel to afford pure Tetrahydro-2H-thiopyran-4-ol.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture.

General Crystallization Protocol:

-

Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents like ethyl acetate/hexane) at room temperature or with gentle heating.

-

Allow the solvent to evaporate slowly in a loosely covered vial at room temperature or in a refrigerator.

-

Alternatively, vapor diffusion can be employed by placing a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent.

-

Colorless, needle-like or prismatic crystals are typically formed over a period of several days.

Biological Activity and Signaling Pathway

Recent studies have highlighted the potential of thiopyran derivatives as anticancer agents. One such derivative, designated L61H10, has been shown to exhibit significant anti-tumor activity in lung cancer models. The mechanism of action involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, leading to a switch from apoptosis to a more inflammatory form of cell death known as pyroptosis.[2]

The NF-κB Signaling Pathway and its Role in Cancer

The NF-κB family of transcription factors plays a critical role in regulating immune and inflammatory responses, cell proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, which promotes cancer cell survival and proliferation while inhibiting apoptosis. This makes the NF-κB pathway an attractive target for cancer therapy.

L61H10-Induced Apoptosis-to-Pyroptosis Switch

The thiopyran derivative L61H10 has been reported to inhibit the NF-κB signaling pathway in lung cancer cells.[2] This inhibition leads to a fascinating cellular outcome: a switch from apoptosis, a non-inflammatory form of programmed cell death, to pyroptosis, a pro-inflammatory cell death pathway. Pyroptosis is characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cytokines, which can stimulate an anti-tumor immune response.

Signaling Pathway of L61H10 in Lung Cancer Cells

This switch from a "silent" to an "inflammatory" mode of cell death is a promising strategy in cancer therapy, as it has the potential to not only directly kill cancer cells but also to activate the host's immune system to attack the tumor.

Conclusion

The crystal structures of Tetrahydro-2H-thiopyran-4-ol and its derivatives provide a fundamental understanding of their three-dimensional architecture, which is essential for the design of new therapeutic agents. The synthetic protocols outlined in this guide offer reliable methods for the preparation of these compounds for further investigation. The discovery that a thiopyran derivative can modulate the NF-κB signaling pathway to induce pyroptosis in lung cancer cells opens up new avenues for the development of novel anticancer drugs. Further research into the synthesis and biological evaluation of a wider range of Tetrahydro-2H-thiopyran-4-ol derivatives is warranted to explore the full therapeutic potential of this promising class of molecules.

References

Fundamental Reactivity of the Hydroxyl Group in Tetrahydro-2H-thiopyran-4-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-thiopyran-4-ol, also known as thian-4-ol, is a saturated heterocyclic alcohol containing a six-membered ring with a sulfur atom. The presence of both a hydroxyl group and a thioether functionality within a constrained cyclic structure imparts unique reactivity and makes it a valuable building block in medicinal chemistry and organic synthesis. Its derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1]

This technical guide provides a comprehensive overview of the fundamental reactivity of the hydroxyl group in Tetrahydro-2H-thiopyran-4-ol. It details the synthesis of the parent compound and explores key transformations of the hydroxyl moiety, including oxidation, esterification, and etherification. This document is intended to serve as a practical resource, offering detailed experimental protocols, tabulated quantitative data, and visual workflows to aid researchers in the effective utilization of this versatile scaffold.

Synthesis of Tetrahydro-2H-thiopyran-4-ol

The most common and efficient laboratory synthesis of Tetrahydro-2H-thiopyran-4-ol involves the reduction of the corresponding ketone, Tetrahydro-2H-thiopyran-4-one.

Synthesis of Tetrahydro-2H-thiopyran-4-one

A well-established method for the preparation of Tetrahydro-2H-thiopyran-4-one is through a Dieckmann condensation of dimethyl 3,3'-thiodipropionate, followed by decarboxylation. This two-step process is suitable for large-scale synthesis with good overall yields.[2]

Reduction of Tetrahydro-2H-thiopyran-4-one

The reduction of the ketone to the secondary alcohol can be readily achieved using standard reducing agents such as sodium borohydride (NaBH₄). This method is highly efficient and chemoselective, leaving the thioether group intact.[3]

Core Reactivity of the Hydroxyl Group

The secondary hydroxyl group in Tetrahydro-2H-thiopyran-4-ol is the primary site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Oxidation to Tetrahydro-2H-thiopyran-4-one

The oxidation of the secondary alcohol to the corresponding ketone is a fundamental transformation. Several methods are available, with the choice of reagent depending on the desired reaction conditions (e.g., mildness, scale) and tolerance of other functional groups.

-

Pyridinium Chlorochromate (PCC) Oxidation: A mild and selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[4]

-

Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, offering a mild and efficient route to ketones.

-

Dess-Martin Periodinane (DMP) Oxidation: A versatile and mild oxidant that allows for the rapid and high-yielding conversion of alcohols to ketones under neutral conditions.

Esterification

The hydroxyl group can be readily converted to an ester through reaction with a variety of acylating agents.

-

Reaction with Acyl Chlorides: A common and efficient method for ester formation, typically carried out in the presence of a base to neutralize the HCl byproduct.

-

Reaction with Carboxylic Anhydrides: Another effective method for acylation, often catalyzed by a base such as pyridine or 4-dimethylaminopyridine (DMAP).[5]

Etherification

Conversion of the hydroxyl group to an ether is a key strategy for modifying the steric and electronic properties of the molecule.

-

Williamson Ether Synthesis: A classic and widely used method involving the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide.[6]

Nucleophilic Substitution (Mitsunobu Reaction)

The Mitsunobu reaction provides a powerful method for the stereospecific substitution of the hydroxyl group with a variety of nucleophiles, proceeding with inversion of configuration. This is particularly useful for introducing functionalities with controlled stereochemistry.[7]

Experimental Protocols

Synthesis of Tetrahydro-2H-thiopyran-4-ol

Protocol 1: Reduction of Tetrahydro-2H-thiopyran-4-one with Sodium Borohydride [3]

-

To a solution of Tetrahydro-2H-thiopyran-4-one (1.0 eq) in methanol (MeOH) or ethanol (EtOH) (10 volumes) at 0 °C, add sodium borohydride (NaBH₄) (1.2 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of aqueous ammonium chloride (NH₄Cl) or 1N HCl (10 volumes) at 0 °C and stir for 2 hours.

-

Extract the mixture with dichloromethane (DCM) (2 x 10 volumes).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel.

Oxidation

Protocol 2: Oxidation with Pyridinium Chlorochromate (PCC) [4]

-

To a stirred solution of Tetrahydro-2H-thiopyran-4-ol (1.0 eq) in anhydrous dichloromethane (DCM) (10 volumes), add pyridinium chlorochromate (PCC) (1.5 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify by column chromatography on silica gel.

Esterification

Protocol 3: Esterification with Acetic Anhydride [5]

-

To a solution of Tetrahydro-2H-thiopyran-4-ol (1.0 eq) in pyridine (5 volumes) at 0 °C, add acetic anhydride (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether (3 x 10 volumes).

-

Combine the organic layers and wash sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify by column chromatography on silica gel.

Etherification

Protocol 4: Williamson Ether Synthesis with Methyl Iodide [6]

-

To a suspension of sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) (10 volumes) at 0 °C, add a solution of Tetrahydro-2H-thiopyran-4-ol (1.0 eq) in anhydrous THF (5 volumes) dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with water at 0 °C.

-

Extract the mixture with diethyl ether (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify by column chromatography on silica gel.

Data Presentation

| Reaction | Reagents and Conditions | Product | Typical Yield (%) | Reference |

| Synthesis | ||||

| Reduction | Tetrahydro-2H-thiopyran-4-one, NaBH₄, MeOH, rt, 4h | Tetrahydro-2H-thiopyran-4-ol | >90 | [3] |

| Oxidation | ||||

| PCC Oxidation | PCC, DCM, rt, 2-4h | Tetrahydro-2H-thiopyran-4-one | 85-95 | [4] |

| Esterification | ||||

| Acylation | Acetic anhydride, Pyridine, rt, 12-16h | 4-Acetoxytetrahydro-2H-thiopyran | 80-90 | [5] |

| Etherification | ||||

| Williamson Synthesis | NaH, THF; Methyl iodide, rt, 12-16h | 4-Methoxytetrahydro-2H-thiopyran | 70-85 | [6] |

| Nucleophilic Substitution | ||||

| Mitsunobu Reaction | Benzoic acid, PPh₃, DIAD, THF, rt | 4-Benzoyloxytetrahydro-2H-thiopyran | 60-80 | [7] |

Biological Relevance and Signaling Pathways

Derivatives of the tetrahydrothiopyran scaffold have garnered significant interest in drug discovery due to their diverse biological activities. Notably, derivatives of the oxidized form, Tetrahydro-2H-thiopyran-4-one, have been investigated as potent enzyme inhibitors and anticancer agents.

Enzyme Inhibition: Trypanothione Reductase

Derivatives of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one have been identified as inhibitors of Trypanothione Reductase (TR), an essential enzyme for the survival of kinetoplastid parasites that cause diseases such as leishmaniasis and Chagas disease.[8] TR is crucial for maintaining the redox balance within the parasite. Inhibition of TR leads to an accumulation of reactive oxygen species, inducing oxidative stress and ultimately leading to parasite death. The selectivity of these inhibitors for parasitic TR over the human analogue, Glutathione Reductase (GR), is a key aspect of their therapeutic potential.[8]

Anticancer Activity: EGFR and VEGFR-2 Signaling

Bis-oxidized thiopyran derivatives have shown promising anti-cancer effects, particularly in non-small cell lung cancer.[7] These compounds have been found to inhibit the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways.[1][9] These receptor tyrosine kinases play critical roles in cancer cell proliferation, survival, and angiogenesis. By inhibiting these pathways, the thiopyran derivatives can arrest the cell cycle, induce apoptosis, and inhibit tumor growth.[7]

Mandatory Visualizations

Caption: Synthetic and reaction pathways of Tetrahydro-2H-thiopyran-4-ol.

Caption: Inhibition of EGFR and VEGFR-2 signaling by thiopyran derivatives.

References

- 1. books.rsc.org [books.rsc.org]

- 2. [PDF] Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran | Semantic Scholar [semanticscholar.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]

Conformational Landscape of the Tetrahydro-2H-thiopyran-4-ol Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydro-2H-thiopyran-4-ol ring system is a prevalent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational preferences play a pivotal role in determining molecular shape, substituent orientation, and ultimately, the interaction with biological targets. A thorough understanding of the conformational analysis of this heterocyclic ring is therefore crucial for the rational design and development of novel therapeutics. This technical guide provides an in-depth analysis of the conformational behavior of the tetrahydro-2H-thiopyran-4-ol ring, integrating experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography with computational studies.

Conformational Isomers of the Tetrahydro-2H-thiopyran-4-ol Ring

The tetrahydro-2H-thiopyran-4-ol ring predominantly adopts a chair conformation to minimize torsional and angle strain. This results in two primary chair conformers that are in equilibrium: one with the hydroxyl group in an axial position and the other with the hydroxyl group in an equatorial position. The relative stability of these two conformers is dictated by a balance of steric and electronic effects.

In addition to the low-energy chair conformations, the ring can transiently adopt higher-energy boat and twist-boat conformations. However, the energy barrier for the chair-chair interconversion is significantly lower than that for the chair-to-boat or chair-to-twist-boat transformations, making the chair forms the most populated and biologically relevant conformations at ambient temperatures.

Data Presentation

A comprehensive understanding of the conformational equilibrium requires quantitative data from various analytical techniques. The following tables summarize key experimental and computational data for the conformational analysis of tetrahydro-2H-thiopyran-4-ol.

Table 1: NMR Spectroscopic Data

NMR spectroscopy is a powerful tool for conformational analysis in solution. The magnitude of the coupling constants (J-values) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the determination of the preferred orientation of substituents on the ring.

| Proton | Chemical Shift (ppm)a | Coupling Constants (Hz)b | Inferred Orientation |

| H-4 (axial OH) | ~3.8 | Large Jax,ax (~10-13 Hz), Small Jax,eq (~2-5 Hz) | Axial |

| H-4 (equatorial OH) | ~3.5 | Small Jeq,ax (~2-5 Hz), Small Jeq,eq (~2-5 Hz) | Equatorial |

a Approximate chemical shifts; actual values are solvent and concentration-dependent. b Typical ranges for vicinal proton coupling in six-membered rings.

Table 2: X-ray Crystallographic Data

X-ray crystallography provides a precise snapshot of the molecule's conformation in the solid state. The crystal structure of tetrahydro-2H-thiopyran-4-ol has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 258422.

| Parameter | Value |

| CCDC Deposition Number | 258422 |

| Conformation in Crystal | Chair |

| Hydroxyl Group Orientation | Equatorial |

| Key Dihedral Angles | C2-C3-C4-C5, S1-C2-C3-C4 |

Data to be retrieved from the CCDC.

Table 3: Computational Chemistry Data

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the relative energies of different conformers and the energy barriers between them. These calculations provide valuable insights into the intrinsic stability of the conformers in the gas phase or in solution.

| Computational Method | Basis Set | ΔE (Axial - Equatorial) (kcal/mol) | Reference |

| DFT (B3LYP) | 6-31G* | Value to be obtained from specific study | Specific computational study to be cited |

| MP2 | cc-pVTZ | Value to be obtained from specific study | Specific computational study to be cited |

Experimental Protocols

Synthesis of Tetrahydro-2H-thiopyran-4-ol

A common synthetic route to tetrahydro-2H-thiopyran-4-ol involves a two-step process starting from the commercially available tetrahydro-4H-thiopyran-4-one.

Step 1: Reduction of Tetrahydro-4H-thiopyran-4-one

-

Materials: Tetrahydro-4H-thiopyran-4-one, sodium borohydride (NaBH4), methanol (MeOH), deionized water, diethyl ether, anhydrous magnesium sulfate (MgSO4).

-

Procedure:

-

Dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tetrahydro-2H-thiopyran-4-ol.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe for proton (1H) and carbon (13C) detection.

-

Sample Preparation: Dissolve a few milligrams of purified tetrahydro-2H-thiopyran-4-ol in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

Data Acquisition:

-

Acquire a one-dimensional (1D) 1H NMR spectrum to determine chemical shifts and coupling constants.

-

Acquire a 1D 13C NMR spectrum for carbon chemical shift assignments.

-

Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivity and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

-

-

Data Analysis: Analyze the multiplicity and coupling constants of the proton at the C-4 position (the carbon bearing the hydroxyl group) to determine the predominant conformation. Large axial-axial coupling constants (typically 10-13 Hz) are indicative of an axial proton, which corresponds to an equatorial hydroxyl group. Conversely, small axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz) suggest an equatorial proton and thus an axial hydroxyl group.

X-ray Crystallography

-

Crystal Growth: Grow single crystals of tetrahydro-2H-thiopyran-4-ol suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain integrated intensities.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Refine the atomic positions and thermal parameters using full-matrix least-squares refinement against the experimental data.

-

Locate and refine the positions of hydrogen atoms.

-

-

Data Analysis: Analyze the final refined crystal structure to determine the precise bond lengths, bond angles, and torsion angles of the tetrahydro-2H-thiopyran-4-ol molecule in the solid state. This will unequivocally establish the conformation of the ring and the orientation of the hydroxyl substituent. The crystallographic data can be deposited in and retrieved from the Cambridge Crystallographic Data Centre (CCDC).

Mandatory Visualizations

Caption: Chair-chair interconversion of tetrahydro-2H-thiopyran-4-ol.

Caption: Workflow for the conformational analysis of tetrahydro-2H-thiopyran-4-ol.

An In-depth Technical Guide to Tetrahydro-2H-thiopyran-4-ol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-thiopyran-4-ol, a heterocyclic organic compound, is a valuable building block in medicinal chemistry and drug discovery. Its thiopyran core is a structural motif found in various biologically active molecules. The presence of a hydroxyl group provides a key functional handle for further chemical modifications, making it an attractive scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the available thermochemical data, a detailed experimental protocol for its synthesis, and an exploration of the biological activities of related compounds, highlighting its potential in drug development.

Physicochemical and Thermochemical Data

A summary of the known physicochemical properties of Tetrahydro-2H-thiopyran-4-ol is presented below. It is important to note that while basic properties are available, specific experimental thermochemical data such as enthalpy of formation, entropy, and heat capacity are not readily found in the current scientific literature. For researchers requiring this data for thermodynamic calculations, computational chemistry methods, such as Density Functional Theory (DFT), are recommended for reliable estimations.

Table 1: Physicochemical Properties of Tetrahydro-2H-thiopyran-4-ol

| Property | Value | Source |

| Molecular Formula | C5H10OS | PubChem[1] |

| Molecular Weight | 118.20 g/mol | PubChem[1] |

| IUPAC Name | thian-4-ol | PubChem[1] |

| CAS Number | 29683-23-6 | PubChem[1] |

| Appearance | White to Almost white powder to lump | Tokyo Chemical Industry Co., Ltd.[2] |

| Melting Point | 48.0 to 52.0 °C | Tokyo Chemical Industry Co., Ltd.[2] |

| Purity | >98.0%(GC) | Tokyo Chemical Industry Co., Ltd.[2] |

Note on Thermochemical Data:

Direct experimental values for the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) of Tetrahydro-2H-thiopyran-4-ol are not currently available in publicly accessible databases. However, for the parent compound, Tetrahydro-2H-thiopyran (Thiane) , some thermochemical data has been reported, which can serve as a reference point for understanding the thermodynamic properties of the thiopyran ring system.

Table 2: Thermochemical Data for Tetrahydro-2H-thiopyran (Thiane)

| Property | Value | Unit | Source |

| Enthalpy of formation of gas at standard conditions | -67.4 ± 1.0 | kJ/mol | NIST WebBook[3] |

| Enthalpy of formation of liquid at standard conditions | -106. ± 1. | kJ/mol | NIST WebBook[3] |

| Enthalpy of combustion of liquid at standard conditions | -3450.5 ± 0.8 | kJ/mol | NIST WebBook[3] |

| Entropy of liquid at standard conditions | 215.1 ± 0.4 | J/mol·K | NIST WebBook[3] |

Synthesis of Tetrahydro-2H-thiopyran-4-ol

The synthesis of Tetrahydro-2H-thiopyran-4-ol is most commonly achieved through the reduction of its corresponding ketone precursor, Tetrahydro-4H-thiopyran-4-one. The following is a detailed, two-step experimental protocol starting from dimethyl 3,3'-thiodipropionate.

Experimental Protocol

Step 1: Synthesis of Tetrahydro-4H-thiopyran-4-one

This procedure is adapted from a reliable method involving a Dieckmann condensation followed by decarboxylation.[4]

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with sodium methoxide (NaOMe) in an appropriate solvent like anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reactant: A solution of dimethyl 3,3'-thiodipropionate in anhydrous THF is added dropwise to the NaOMe suspension at room temperature with vigorous stirring.

-

Dieckmann Condensation: After the addition is complete, the reaction mixture is heated to reflux for a specified time (typically 1-2 hours) to facilitate the intramolecular cyclization.

-

Work-up and Decarboxylation: The reaction mixture is cooled to room temperature and then acidified with a dilute aqueous acid (e.g., 10% sulfuric acid). The mixture is then heated to reflux to effect the decarboxylation of the intermediate β-keto ester.

-

Extraction and Purification: After cooling, the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Tetrahydro-4H-thiopyran-4-one. The crude product can be further purified by vacuum distillation or column chromatography.

Step 2: Reduction to Tetrahydro-2H-thiopyran-4-ol

-

Reaction Setup: The purified Tetrahydro-4H-thiopyran-4-one is dissolved in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reducing Agent: A reducing agent, such as sodium borohydride (NaBH4), is added portion-wise to the solution at 0 °C (ice bath). The amount of NaBH4 should be in slight excess relative to the ketone.

-

Reaction: The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of water or dilute hydrochloric acid. The organic solvent is removed under reduced pressure.

-

Extraction and Purification: The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude Tetrahydro-2H-thiopyran-4-ol can be purified by recrystallization or column chromatography to afford the final product.

Biological Activities and Therapeutic Potential

While specific studies on the biological activity of Tetrahydro-2H-thiopyran-4-ol are limited, the tetrahydrothiopyran scaffold is of significant interest in drug discovery. Derivatives of this core structure have demonstrated a range of biological activities, suggesting the potential of Tetrahydro-2H-thiopyran-4-ol as a key intermediate for the development of new therapeutic agents.

Antibacterial Activity:

Several studies have explored the antibacterial potential of compounds containing the tetrahydrothiopyran moiety. For instance, combinatorial libraries of N-acylated 5-(S)-aminomethyloxazolidinone derivatives of S-oxide and S,S-dioxide tetrahydro-4(2H)-thiopyranyl phenyloxazolidinones have been synthesized and evaluated for their antimicrobial activity. Some of these compounds have shown potent activity against respiratory tract pathogens such as Haemophilus influenzae and Moraxella catarrhalis.[5] This highlights the potential of the tetrahydrothiopyran ring system in the design of novel antibacterial agents.

Anti-kinetoplastidal Activity:

Derivatives of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one have been investigated as potential agents against kinetoplastid parasites, which are responsible for diseases like sleeping sickness, Chagas' disease, and leishmaniasis.[6] These compounds are designed as prodrugs to reduce toxicity while maintaining efficacy against parasites such as Trypanosoma brucei brucei and Trypanosoma cruzi.[6] The mechanism of action is thought to involve the disruption of the parasite's redox homeostasis.

The presence of the hydroxyl group in Tetrahydro-2H-thiopyran-4-ol offers a convenient point for the introduction of various pharmacophores, enabling the exploration of a wide chemical space for the development of new drugs targeting infectious diseases and potentially other therapeutic areas.

Conclusion

Tetrahydro-2H-thiopyran-4-ol is a versatile heterocyclic compound with significant potential in medicinal chemistry. While a comprehensive set of experimental thermochemical data is yet to be established, its synthesis is well-documented and achievable through a straightforward reduction of its ketone precursor. The demonstrated biological activities of related tetrahydrothiopyran derivatives underscore the importance of this scaffold in the development of new therapeutics, particularly in the realm of infectious diseases. This technical guide serves as a valuable resource for researchers and drug development professionals interested in leveraging the properties and reactivity of Tetrahydro-2H-thiopyran-4-ol for the creation of innovative medicines.

References

- 1. Tetrahydro-2H-thiopyran-4-ol | C5H10OS | CID 576296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4H-Thiopyran-4-one, tetrahydro- (CAS 1072-72-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]